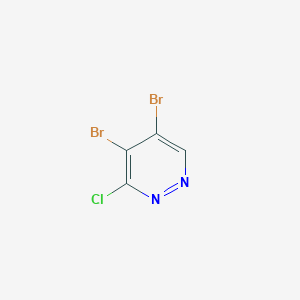
4,5-dibromo-3-chloroPyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-chloroPyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms at positions 4 and 5, and a chlorine atom at position 3 on the pyridazine ring. Pyridazines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-3-chloroPyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination of 3-chloropyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-3-chloroPyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds .
Applications De Recherche Scientifique
4,5-Dibromo-3-chloroPyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as herbicides and pesticides .
Mécanisme D'action
The mechanism of action of 4,5-dibromo-3-chloroPyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific derivative and its application. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-DibromoPyridazine: Similar structure but with bromine atoms at positions 3 and 6.
4,5-DichloroPyridazine: Similar structure but with chlorine atoms at positions 4 and 5.
3,5-Dibromo-4-chloroPyridazine: Similar structure but with different halogen positions .
Uniqueness
4,5-Dibromo-3-chloroPyridazine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4HBr2ClN2 |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
4,5-dibromo-3-chloropyridazine |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-9-4(7)3(2)6/h1H |
Clé InChI |
CYKLJXKHEUFPED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=N1)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

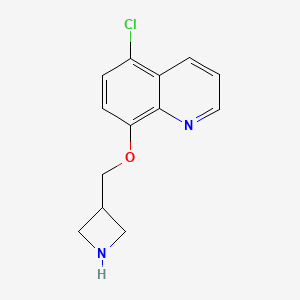
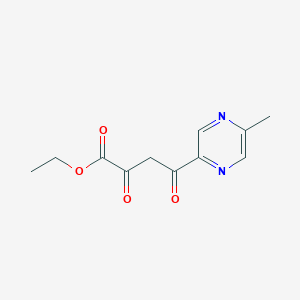
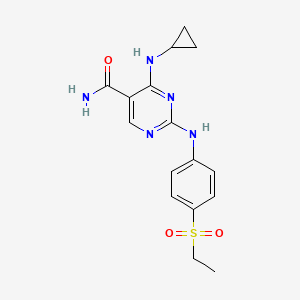
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

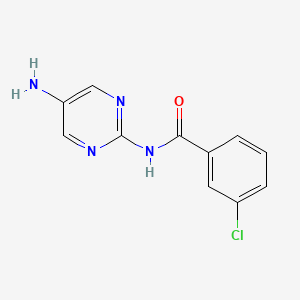
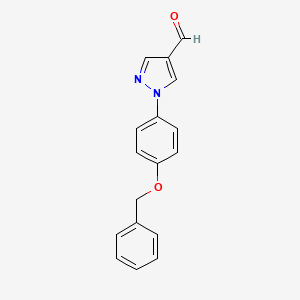
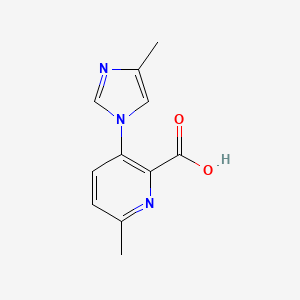
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)
